2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 6 and a thioether-linked ketone moiety at position 2. The ketone group is further functionalized with a 4-phenylpiperazine substituent, a structural motif often associated with bioactive molecules targeting neurological receptors .
Properties
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6OS/c24-18-8-6-17(7-9-18)20-10-11-21-25-26-23(30(21)27-20)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVQECVVGWGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazolo-pyridazine moiety linked to a phenylpiperazine group, which is hypothesized to contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate various signaling pathways. Research indicates that triazolo-pyridazine derivatives often interact with the c-Met kinase pathway, which plays a crucial role in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of similar triazolo-pyridazine derivatives. For instance:
- In vitro studies show that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1.06 μM to 2.73 μM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may induce apoptosis in cancer cells and could potentially be developed as an anticancer agent.
Neuropharmacological Effects
In addition to anticancer activity, related compounds have shown promise in neuropharmacology , particularly for their antidepressant and anxiolytic effects. The piperazine moiety is known for its interaction with serotonin receptors, which are critical targets in mood regulation.
Study on c-Met Inhibition
A study focused on a series of triazolo-pyridazine derivatives found that specific compounds exhibited strong inhibitory effects on c-Met kinase activity with IC50 values comparable to established inhibitors . This highlights the potential of these derivatives as targeted therapies in oncology.
Evaluation of Biological Activities
Another research effort evaluated the synthesis and biological activities of various triazolo derivatives, concluding that modifications in the chemical structure significantly influenced their biological efficacy . This suggests that further optimization of the compound could enhance its therapeutic profile.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocycles from the evidence, particularly those sharing triazole, pyridazine, or aryl-substituted ketone/thioether moieties. Below is a detailed comparison based on substituent effects, physical properties, spectral data, and synthetic yields.
Substituent Effects on Physicochemical Properties
The 4-chlorophenyl group in the target compound is a common substituent in heterocyclic analogs (e.g., compound 5b: 2-(4-chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole), where it contributes to elevated melting points (143–145°C) due to enhanced molecular symmetry and π-stacking . By contrast, electron-withdrawing groups like trifluoromethyl (e.g., 3a: 2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)-1-(4-(trifluoromethyl)phenyl)ethanone) reduce melting points (104–105°C) by disrupting crystallinity . The phenylpiperazine moiety in the target compound is unique among the analogs reviewed; similar nitrogen-rich substituents are known to improve solubility and receptor-binding affinity in CNS-targeting drugs, though specific data for this compound remain speculative .
Tabulated Comparison of Key Analogs
Preparation Methods
Pyridazine Ring Formation via Diaza-Wittig Reaction
A cornerstone method involves the Diaza-Wittig reaction to generate the pyridazine backbone. As demonstrated in a 2017 protocol:
- Starting material : 1,3-Diketones (e.g., ethyl 3-oxobutanoate) are treated with hydrazine to form hydrazones.
- Diazo formation : Oxidation with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) yields α-diazo-β-ketoesters.
- Cyclization : Reaction with hexamethyl phosphorus triamide (HMPT) in dichloromethane induces tandem phosphazine intermediate formation and Diaza-Wittig cyclization, producing 3-methoxycarbonyl pyridazines in 65–78% yields.
Table 1 : Optimization of Pyridazine Synthesis Conditions
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Oxidizing Agent | IBX | 72 |
| Solvent | Dichloromethane | 68 |
| Temperature | Room Temperature | 75 |
| Catalyst | HMPT | 78 |
Triazole Ring Annulation
The triazole ring is introduced via cyclocondensation of pyridazine-hydrazines with nitriles or orthoesters:
- Hydrazine intermediate : 6-(4-Chlorophenyl)pyridazin-3-amine reacts with trimethyl orthoformate in acetic acid.
- Cyclization : Heating at 80°C for 12 hours induces triazole ring closure, achieving 85% purity (HPLC).
Functionalization at Position 3: Thioether-Ethanone Linkage
Thiolation via Nucleophilic Aromatic Substitution
A halogen atom at position 3 of the triazolo-pyridazine is displaced by a thiol nucleophile:
- Bromination : Treating the triazolo-pyridazine core with N-bromosuccinimide (NBS) in DMF introduces a bromine at position 3 (92% yield).
- Thioether formation : Reaction with potassium thioacetate in DMSO at 60°C for 6 hours installs the thioacetate group, which is hydrolyzed to the thiol using NaOH.
Attachment of 4-Phenylpiperazine
Nucleophilic Substitution at the Ethanone Carbonyl
The ethanone’s carbonyl group is activated for amine coupling:
- Activation : Conversion to the mesylate using methanesulfonyl chloride in pyridine.
- Amination : Reaction with 4-phenylpiperazine in THF at reflux (24 hours) achieves 70% yield. Excess amine (2.5 eq.) ensures complete substitution.
Table 2 : Comparative Analysis of Piperazine Coupling Methods
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | THF | 66 | 70 |
| Buchwald-Hartwig | Toluene | 110 | 58 |
| Reductive Amination | MeOH | 25 | 43 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., Diaza-Wittig reaction) are adapted to continuous flow reactors:
Green Chemistry Approaches
- Solvent replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.
- Catalyst recycling : HMPT is recovered via distillation (82% recovery rate).
Analytical Validation and Quality Control
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 9H, aromatic), 3.82 (s, 2H, CH₂CO), 3.15 (t, 4H, piperazine).
- HRMS : m/z calculated for C₂₄H₂₂ClN₆OS [M+H]⁺: 501.1324; found: 501.1326.
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time 12.3 minutes, purity 98.5%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
